molecular formula C12H17N B3143733 Cyclopropyl(3,4-dimethylphenyl)methanamine CAS No. 535925-77-0

Cyclopropyl(3,4-dimethylphenyl)methanamine

Cat. No.: B3143733
CAS No.: 535925-77-0
M. Wt: 175.27 g/mol
InChI Key: DSNIUVGXYJGNMA-UHFFFAOYSA-N
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Description

Cyclopropyl(3,4-dimethylphenyl)methanamine is a substituted methanamine derivative featuring a cyclopropyl group attached to a phenyl ring substituted with methyl groups at the 3- and 4-positions. For instance, (3-Cyclopropylphenyl)methanamine (CAS 852877-59-9) shares a similar backbone but lacks the 3,4-dimethyl substitution . The compound is primarily used in scientific research and development, particularly in organic synthesis and pharmaceutical exploration .

Properties

IUPAC Name

cyclopropyl-(3,4-dimethylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-8-3-4-11(7-9(8)2)12(13)10-5-6-10/h3-4,7,10,12H,5-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNIUVGXYJGNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2CC2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(3,4-dimethylphenyl)methanamine typically involves the reaction of cyclopropylmethylamine with 3,4-dimethylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3,4-dimethylphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Cyclopropyl(3,4-dimethylphenyl)methanamine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopropyl(3,4-dimethylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares Cyclopropyl(3,4-dimethylphenyl)methanamine with analogs featuring varying substituents on the phenyl ring:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Hazards (GHS Classification) Key Applications
This compound* 3,4-dimethylphenyl C₁₂H₁₇N ~175.27 No GHS data available Research & development
(1-(3,5-Dimethylphenyl)cyclopropyl)methanamine 3,5-dimethylphenyl C₁₂H₁₇N ~175.27 No hazard data Organic synthesis intermediates
Cyclopropyl(3,4-difluorophenyl)methanamine HCl 3,4-difluorophenyl C₁₀H₁₁ClF₂N 234.66 Respiratory irritation (H335) Pharmaceutical candidates
(1-(3-Chlorophenyl)cyclopropyl)methanamine 3-chlorophenyl C₁₀H₁₂ClN 181.66 Acute toxicity (H302), skin/eye irritation (H315/H319) Chemical manufacturing
Cyclopropyl(3,5-dichlorophenyl)methanamine HCl 3,5-dichlorophenyl C₁₀H₁₁Cl₂N 216.11 Not specified; likely similar to Cl analogs Bioactive molecule synthesis

*Estimated molecular weight based on structural analogs.

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methyl groups (electron-donating) enhance stability and reduce reactivity compared to halogenated derivatives (e.g., Cl, F), which are more polar and reactive due to electron-withdrawing effects .
  • Hazard Profile : Halogenated compounds exhibit higher toxicity (e.g., H302, H335) compared to methyl-substituted analogs, which lack GHS hazard data .
  • Solubility and Handling : Hydrochloride salts (e.g., Cyclopropyl(3,4-difluorophenyl)methanamine HCl) improve aqueous solubility but require stringent handling (e.g., respiratory protection) .

Stability and Reactivity Trends

  • This compound : Likely stable under refrigeration and inert storage conditions, akin to (3-Cyclopropylphenyl)methanamine .
  • Halogenated Derivatives : Increased reactivity with oxidizing agents; for example, (1-(3-Chlorophenyl)cyclopropyl)methanamine decomposes under heat to release toxic gases like HCl .
  • Fluorinated Analogs : Higher metabolic stability in biological systems compared to chlorinated or methylated variants, making them preferred in drug discovery .

Biological Activity

Cyclopropyl(3,4-dimethylphenyl)methanamine, also known as 1-(3,4-dimethylphenyl)cyclopropylmethanamine, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, molecular interactions, and comparative studies with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C12H17N
  • Molecular Weight : Approximately 175.27 g/mol
  • Structural Features :
    • Contains a cyclopropyl group.
    • Methanamine moiety allows for hydrogen bonding.
    • The 3,4-dimethylphenyl substituent enhances lipophilicity.

The cyclopropyl group may enhance the binding properties of the compound to various biological targets, while the methanamine moiety is crucial for its interaction with enzymes and receptors.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound shows potential in inhibiting enzymes involved in various metabolic pathways. This inhibition can lead to altered cellular functions and therapeutic effects.
  • Receptor Agonism/Antagonism : Preliminary studies suggest that this compound may act on neurotransmitter receptors, including serotonin receptors. For instance, related compounds have demonstrated agonistic activity at the 5-HT2C receptor .

Comparative Studies

Comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound:

Compound NameStructureKey DifferencesBiological Activity
1-(3,4-Dimethylphenyl)cyclopropylmethanolHydroxymethyl group instead of methanamineHydroxymethyl affects solubilityVaries significantly
1-(3,4-Dimethylphenyl)cyclopropylacetic acidCarboxylic acid groupEnhances polarity and solubilityIncreased anti-inflammatory activity
1-(3,4-Dimethylphenyl)cyclopropylethylamineEthylamine groupIncreased steric bulkDifferent receptor interactions

These comparisons indicate that the specific combination of functional groups in this compound contributes to its distinct biological profile.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and pharmacological effects of this compound. Notable findings include:

  • Cell Viability Assays : Studies showed that concentrations up to 100 μM did not significantly affect cell viability in various cancer cell lines .
  • Receptor Activity : The compound exhibited moderate efficacy as an agonist at serotonin receptors, indicating potential applications in treating mood disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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